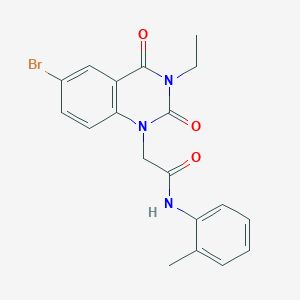![molecular formula C25H24N4O5 B4607228 N-(3-methylphenyl)-2-morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B4607228.png)
N-(3-methylphenyl)-2-morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide
Overview
Description
N-(3-methylphenyl)-2-morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide is a complex organic compound with a molecular formula of C20H14N4O6. This compound is notable for its unique structure, which includes a morpholine ring, a nitrobenzoyl group, and a methylphenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide typically involves multiple steps. . The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow microreactor systems. These systems allow for better control over reaction kinetics and can optimize the yield and purity of the final product . The use of microreactors also reduces the consumption of reagents and minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and oxidizing agents for oxidation reactions. The reaction conditions often require controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(3-methylphenyl)-2-morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, while the morpholine ring can interact with various biological molecules. These interactions can affect cellular pathways and enzyme activities, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: A similar compound with an amino group instead of a nitro group.
2-Nitro-N-(4-((2-nitrobenzoyl)amino)phenyl)benzamide: Another compound with a similar structure but different substitution patterns.
Uniqueness
N-(3-methylphenyl)-2-morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide is unique due to its combination of a morpholine ring and a nitrobenzoyl group. This combination imparts distinctive chemical properties, making it valuable for specific research applications.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5/c1-17-4-2-6-19(14-17)27-25(31)22-16-20(8-9-23(22)28-10-12-34-13-11-28)26-24(30)18-5-3-7-21(15-18)29(32)33/h2-9,14-16H,10-13H2,1H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGTVTYCGIMTSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(naphthalen-2-yl)-1-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4607145.png)
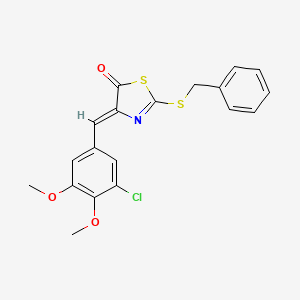

![4-methyl-N-[3-(4-methylphenyl)propyl]benzenesulfonamide](/img/structure/B4607168.png)
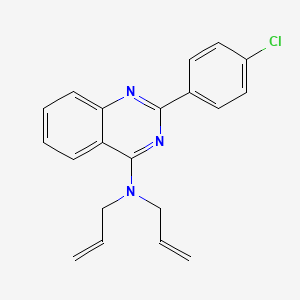

![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]pentanamide](/img/structure/B4607179.png)
![2,5-dimethyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4607185.png)
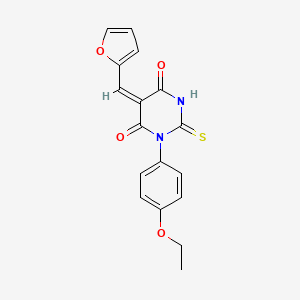
![N-(5-chloro-2,4-dimethoxyphenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4607197.png)
![N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(4-TERT-BUTYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE](/img/structure/B4607201.png)
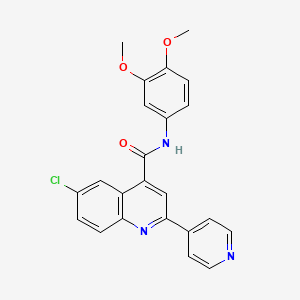
![N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B4607216.png)
